3-Fluoro-4-morpholinoaniline hydrochloride
Overview
Description
3-Fluoro-4-morpholinoaniline hydrochloride is a chemical compound with the molecular formula C10H14ClFN2O. It belongs to the class of aniline and amine chemicals and is known for its significant role as an intermediate in the synthesis of various pharmaceutical compounds, including the antibiotic drug linezolid . This compound is characterized by the presence of a fluorine atom, a morpholine ring, and an aniline group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-morpholinoaniline hydrochloride typically involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group. The process can be summarized as follows :
Substitution Reaction: Morpholine reacts with 1,2-difluoro-4-nitrobenzene under neat conditions to form 4-(2-fluoro-4-nitrophenyl)morpholine.
Reduction Reaction: The nitro group in 4-(2-fluoro-4-nitrophenyl)morpholine is reduced using iron and ammonium chloride (Fe/NH4Cl) to yield 3-fluoro-4-morpholinoaniline.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yields and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing efficient purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-morpholinoaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the aniline group.
Substitution: The fluorine atom and morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and ammonium chloride (NH4Cl) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) can be employed.
Major Products
The major products formed from these reactions include various derivatives of 3-fluoro-4-morpholinoaniline, such as sulfonamides and carbamates, which exhibit significant antimicrobial activity .
Scientific Research Applications
3-Fluoro-4-morpholinoaniline hydrochloride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-fluoro-4-morpholinoaniline hydrochloride and its derivatives involves the inhibition of bacterial topoisomerase II gyrase, an enzyme critical for DNA replication. Molecular docking studies have shown that these compounds bind to the active site of the enzyme, forming hydrogen bonds with surrounding amino acids, thereby inhibiting its activity . This mechanism is similar to that of linezolid, which also targets bacterial protein synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Morpholinoaniline: Lacks the fluorine atom, resulting in different reactivity and biological activity.
3-Fluoroaniline: Does not contain the morpholine ring, affecting its chemical properties and applications.
Uniqueness
3-Fluoro-4-morpholinoaniline hydrochloride is unique due to the presence of both a fluorine atom and a morpholine ring, which confer distinct chemical reactivity and biological activity. These features make it a valuable intermediate in the synthesis of various pharmaceutical and industrial compounds .
Properties
IUPAC Name |
3-fluoro-4-morpholin-4-ylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRPSSVBSBPDCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677610 | |
Record name | 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94442-23-6, 2689-38-5 | |
Record name | Benzenamine, 3-fluoro-4-(4-morpholinyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94442-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.